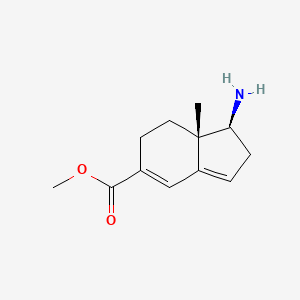
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is a synthetic organic compound characterized by the presence of a trimethylsilyloxy group, a cyclopentyl ring, and a methoxyphenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone typically involves the following steps:
Formation of the Trimethylsilyloxy Group: This can be achieved by reacting a suitable alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclopentyl Ring Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.
Methoxyphenyl Group Addition: The methoxyphenyl group is often introduced through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The cyclopentyl and methoxyphenyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyloxy)-1-cyclopentyl-3-phenyl-methanone: Lacks the methoxy group, resulting in different reactivity and applications.
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methylphenyl)-methanone: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.
Propriétés
Numéro CAS |
1797112-95-8 |
|---|---|
Formule moléculaire |
C16H24O3Si |
Poids moléculaire |
292.45 |
Nom IUPAC |
(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone |
InChI |
InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 |
Clé InChI |
HCCYMRFHRVVOMF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582746.png)



![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)




